molecular formula C13H17NO4 B13349112 (Z)-methyl 5-(3-tert-butoxy-3-oxoprop-1-enyl)-1H-pyrrole-2-carboxylate

(Z)-methyl 5-(3-tert-butoxy-3-oxoprop-1-enyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13349112
M. Wt: 251.28 g/mol
InChI Key: SUJWOJFPIGWCNW-VURMDHGXSA-N
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Description

Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate is a complex organic compound featuring a pyrrole ring substituted with a methyl ester and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl acetate under specific conditions. The reaction is facilitated by the presence of a base such as triethylamine and a catalyst like bis(trifluoromethanesulfonyl)imide . The reaction proceeds efficiently, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxy group plays a crucial role in stabilizing the compound and facilitating its reactivity . The compound may act as an intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 5-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-11(15)8-6-9-5-7-10(14-9)12(16)17-4/h5-8,14H,1-4H3/b8-6-

InChI Key

SUJWOJFPIGWCNW-VURMDHGXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\C1=CC=C(N1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(N1)C(=O)OC

Origin of Product

United States

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